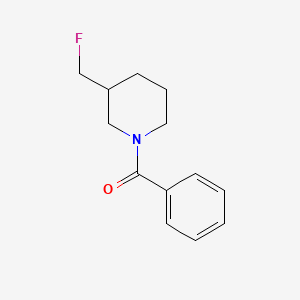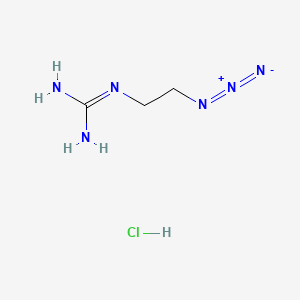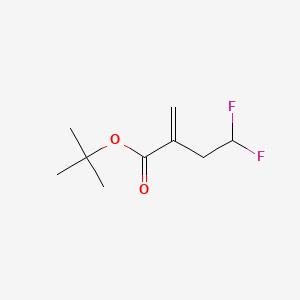
1-benzoyl-3-(fluoromethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzoyl-3-(fluoromethyl)piperidine (1-BFP) is a novel, synthetic, fluorinated piperidine molecule with potential applications in medicinal chemistry and drug discovery. It is a substituted piperidine with a benzoyl group at the 1-position and a fluoromethyl group at the 3-position. 1-BFP is a versatile compound that has been used in a wide range of scientific research applications, including as a substrate for enzymes and as a ligand for receptors. It has also been used as a model compound for the study of structure-activity relationships in medicinal chemistry.
科学研究应用
1-benzoyl-3-(fluoromethyl)piperidine has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, such as cytochrome P450, and as a ligand for receptors, such as the serotonin 5-HT1A receptor. It has also been used as a model compound in the study of structure-activity relationships in medicinal chemistry. In addition, 1-benzoyl-3-(fluoromethyl)piperidine has been used in the synthesis of a wide range of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase.
作用机制
The mechanism of action of 1-benzoyl-3-(fluoromethyl)piperidine is not yet fully understood. However, it is believed that the benzoyl group at the 1-position of the molecule binds to the active site of enzymes and receptors, while the fluoromethyl group at the 3-position provides additional binding interactions. These binding interactions allow 1-benzoyl-3-(fluoromethyl)piperidine to act as a substrate or ligand for enzymes and receptors, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-benzoyl-3-(fluoromethyl)piperidine are not yet fully understood. However, it has been shown to act as a substrate for enzymes and as a ligand for receptors, suggesting that it may have a range of biochemical and physiological effects.
实验室实验的优点和局限性
The main advantage of using 1-benzoyl-3-(fluoromethyl)piperidine in laboratory experiments is its versatility. It can be used as a substrate for enzymes and as a ligand for receptors, allowing it to be used in a wide range of scientific research applications. However, 1-benzoyl-3-(fluoromethyl)piperidine is a synthetic molecule and its biochemical and physiological effects are not yet fully understood. Therefore, it should be used with caution in laboratory experiments.
未来方向
For research into 1-benzoyl-3-(fluoromethyl)piperidine include further exploration of its biochemical and physiological effects and its potential applications in drug discovery. Additionally, further research into the synthesis and structure-activity relationships of 1-benzoyl-3-(fluoromethyl)piperidine could lead to the development of more potent and selective compounds with potential therapeutic applications. Finally, further research into the mechanism of action of 1-benzoyl-3-(fluoromethyl)piperidine could lead to a better understanding of how it interacts with enzymes and receptors.
合成方法
1-benzoyl-3-(fluoromethyl)piperidine can be synthesized using a variety of methods. One method is the reaction of 1-chloro-3-fluoromethyl piperidine with benzoyl chloride in the presence of triethylamine as a base. This reaction produces 1-benzoyl-3-(fluoromethyl)piperidine in high yields. Other methods for the synthesis of 1-benzoyl-3-(fluoromethyl)piperidine include the reaction of 1-chloro-3-fluoromethyl piperidine with benzoic acid in the presence of a catalytic amount of p-toluenesulfonic acid and the reaction of 1-chloro-3-fluoromethyl piperidine with benzyl bromide in the presence of sodium hydride.
属性
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-9-11-5-4-8-15(10-11)13(16)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXHWZJYCJGATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B6610038.png)


![methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate](/img/structure/B6610052.png)
![methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate](/img/structure/B6610055.png)
![2-{3-[4-methyl-3-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6610062.png)
![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6610072.png)
![N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride](/img/structure/B6610078.png)
![N-[4-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine](/img/structure/B6610083.png)


![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6610108.png)
